Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

6-(Benzyloxy)-1H-indole-3-carbaldehyde structure
92855-64-6 structure
Produktname:6-(Benzyloxy)-1H-indole-3-carbaldehyde
CAS-Nr.:92855-64-6
MF:C16H13NO2
MW:251.279924154282
MDL:MFCD00056931
CID:61585
PubChem ID:22014791

6-(Benzyloxy)-1H-indole-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Benzyloxyindole-3-carbaldehyde
    • 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
    • 6-phenylmethoxy-1H-indole-3-carbaldehyde
    • Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
    • 3-Formyl-6-benzyloxy-1H-indole
    • 6-Benzyloxy-1H-indole-3-carboxaldehyde
    • 6-(benzyloxy)-1H-indole-3-carbaldehyde
    • 6-Benzyloxyindole-3-aldehyde
    • PubChem7697
    • UUKFCVCTRWNXBI-UHFFFAOYSA-N
    • SBB067557
    • BBL028070
    • STK931234
    • 6-benzyloxy-1H-indole-3-carbaldehyde
    • 6-(phenylmethoxy)indole-3-carbaldehyde
    • NCGC003420
    • 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
    • A844369
    • 6-phenylmethoxy-1H-indole-3-carboxaldehyde
    • SY042797
    • EN300-178087
    • CS-W022445
    • AB01333957-02
    • SCHEMBL1418239
    • 92855-64-6
    • AKOS005259126
    • Z1741974676
    • MFCD00056931
    • DTXSID50621502
    • 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
    • ALBB-035503
    • B-1890
    • AC-18167
    • PS-7464
    • DB-001713
    • NCGC00342024-01
    • 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
    • 6-(Benzyloxy)-1H-indole-3-carbaldehyde
    • MDL: MFCD00056931
    • Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
    • InChI-Schlüssel: UUKFCVCTRWNXBI-UHFFFAOYSA-N
    • Lächelt: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1

Berechnete Eigenschaften

  • Genaue Masse: 251.09500
  • Monoisotopenmasse: 251.095
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 301
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Oberflächenladung: 0
  • Tautomerzahl: 3
  • Topologische Polaroberfläche: 42.1

Experimentelle Eigenschaften

  • Dichte: 1.267
  • Siedepunkt: 474.2℃ at 760 mmHg
  • Flammpunkt: 240.6°C
  • Brechungsindex: 1.698
  • PSA: 42.09000
  • LogP: 3.55940

6-(Benzyloxy)-1H-indole-3-carbaldehyde Sicherheitsinformationen

  • Gefahrenhinweis: Irritant
  • Code der Gefahrenkategorie: 43
  • Sicherheitshinweise: 36/37
  • Identifizierung gefährlicher Stoffe: Xi

6-(Benzyloxy)-1H-indole-3-carbaldehyde Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-178087-0.1g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
0.1g
$19.0 2023-09-20
Enamine
EN300-178087-0.5g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
0.5g
$21.0 2023-09-20
Enamine
EN300-178087-1.0g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
1.0g
$26.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069181-100mg
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 98%
100mg
¥62.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B53620-1g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 97%
1g
¥225.0 2022-10-09
abcr
AB235577-10 g
6-Benzyloxyindole-3-carboxaldehyde, 97%; .
92855-64-6 97%
10 g
€420.10 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069181-5g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 98%
5g
¥1060.00 2024-04-25
abcr
AB235577-5g
6-Benzyloxyindole-3-carboxaldehyde, 97%; .
92855-64-6 97%
5g
€143.00 2025-02-19
Fluorochem
076615-5g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 95%
5g
£117.00 2022-03-01
eNovation Chemicals LLC
D554819-25g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 97%
25g
$2120 2024-05-24

6-(Benzyloxy)-1H-indole-3-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity
, United States, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C
1.2 Solvents: Dimethylformamide ;  20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, cooled; 1 min, heated
Referenz
Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease
Yanovsky, Inessa; Finkin-Groner, Efrat; Zaikin, Andrey; Lerman, Lena; Shalom, Hila; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Phosphorus oxychloride Solvents: Dimethylformamide
Referenz
Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells
Kwon, Tae Hoon; Yoon, Ik Hwan; Shin, Ji-Sun; Lee, Young Hun; Kwon, Bong Jin; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C → 45 °C; 2 h, 45 °C
Referenz
Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
Referenz
Enantioselective synthesis of pyrroloindole compounds
, United States, , ,

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
Referenz
An Enantioselective Total Synthesis of (+)-Duocarmycin SA
Schmidt, Michael A. ; Simmons, Eric M. ; Wei, Carolyn S.; Park, Hyunsoo; Eastgate, Martin D., Journal of Organic Chemistry, 2018, 83(7), 3928-3940

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Preparation of benzyloxyindole derivatives as PPARγ agonists
, China, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  0 °C
Referenz
Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins
Yao, Guiyang ; Knittel, Caroline H.; Kosol, Simone; Wenz, Marius T.; Keller, Bettina G.; et al, Journal of the American Chemical Society, 2021, 143(35), 14322-14331

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 min, pH 13, reflux
Referenz
Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 1 h, 90 °C
Referenz
Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation
Gao, Xuebo; Chang, Rong; Rao, Junxin; Hao, Danyang; Zhang, Zhuxia ; et al, Journal of Organic Chemistry, 2022, 87(12), 8198-8202

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min; 3 h, reflux
Referenz
Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
Referenz
Process for preparation of 3-cyanoindole derivatives
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
Referenz
Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases
, United States, , ,

6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

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Amadis Chemical Company Limited
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde
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Reinheit:99%/99%
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